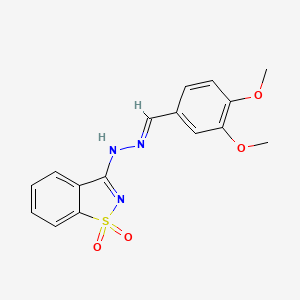

3,4-Dimethoxybenzaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazone

Beschreibung

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties

Eigenschaften

Molekularformel |

C16H15N3O4S |

|---|---|

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |

InChI |

InChI=1S/C16H15N3O4S/c1-22-13-8-7-11(9-14(13)23-2)10-17-18-16-12-5-3-4-6-15(12)24(20,21)19-16/h3-10H,1-2H3,(H,18,19)/b17-10+ |

InChI-Schlüssel |

QGOFMXFNTYAVTA-LICLKQGHSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=N/NC2=NS(=O)(=O)C3=CC=CC=C32)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=NNC2=NS(=O)(=O)C3=CC=CC=C32)OC |

Löslichkeit |

16.2 [ug/mL] (The mean of the results at pH 7.4) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3,4-Dimethoxybenzaldehyd (1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon beinhaltet typischerweise die Kondensation von 3,4-Dimethoxybenzaldehyd mit 1,1-Dioxido-1,2-benzisothiazol-3-yl-Hydrazin unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol durchgeführt, wobei ein Katalysator zur Beschleunigung des Kondensationsprozesses hinzugefügt wird.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für diese Verbindung nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl umfassen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Methoxygruppen, eingehen, was zur Bildung von entsprechenden Chinonen führt.

Reduktion: Reduktionsreaktionen können die Aldehydgruppe angreifen und diese in einen Alkohol umwandeln.

Substitution: Der aromatische Ring kann an elektrophile Substitutionsreaktionen teilnehmen, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel unter kontrollierter Temperatur.

Hauptprodukte:

Oxidation: Chinone und verwandte Derivate.

Reduktion: Alkohole.

Substitution: Halogenierte aromatische Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE can undergo various chemical reactions, including:

Oxidation: The aldehyde group in the dimethoxybenzaldehyde moiety can be oxidized to form the corresponding carboxylic acid.

Reduction: The hydrazone group can be reduced to form the corresponding hydrazine derivative.

Substitution: The methoxy groups on the benzaldehyde ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 3,4-Dimethoxybenzoic acid.

Reduction: 3,4-Dimethoxybenzyl hydrazine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxybenzaldehyd (1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine möglichen biologischen Aktivitäten, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung bei der Medikamentenentwicklung, insbesondere bei der Gestaltung von Molekülen mit spezifischen biologischen Zielen.

Industrie: Wird bei der Entwicklung von Farbstoffen und Pigmenten aufgrund seiner aromatischen Struktur eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3,4-Dimethoxybenzaldehyd (1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon beinhaltet seine Interaktion mit spezifischen molekularen Zielen, wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht die Bildung von Wasserstoffbrückenbindungen und anderen Wechselwirkungen mit diesen Zielen, die ihre Aktivität möglicherweise hemmen oder modulieren. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Ziel ab.

Ähnliche Verbindungen:

3,4-Dimethoxybenzaldehyd: Teilt den Benzaldehyd-Kern, aber es fehlt die Benzisothiazol-Einheit.

1,1-Dioxido-1,2-benzisothiazol-3-yl-Hydrazin: Enthält die Benzisothiazol-Einheit, aber es fehlt der Benzaldehyd-Kern.

Einzigartigkeit: 3,4-Dimethoxybenzaldehyd (1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazon ist aufgrund der Kombination sowohl der Benzaldehyd- als auch der Benzisothiazol-Struktur einzigartig, was ihm besondere chemische und biologische Eigenschaften verleiht. Diese duale Funktionalität ermöglicht eine breitere Palette an Anwendungen und Interaktionen im Vergleich zu seinen einzelnen Komponenten.

Wirkmechanismus

The mechanism of action of 3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical reactions suggests that it can interact with multiple cellular components, potentially leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-Dimethoxybenzaldehyde: A simpler compound with similar structural features but lacking the hydrazone group.

1,1-Dioxo-1H-1,2-benzisothiazol-3-yl hydrazine: Contains the benzisothiazolyl hydrazone moiety but lacks the dimethoxybenzaldehyde group.

Uniqueness

3,4-DIMETHOXYBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)HYDRAZONE is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the dimethoxybenzaldehyde and benzisothiazolyl hydrazone groups allows for a wide range of chemical transformations and interactions, making it a valuable compound for research and industrial purposes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.